Zopiclone D8

Vue d'ensemble

Description

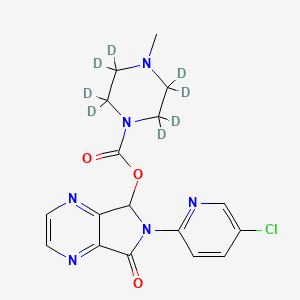

Zopiclone D8 is a deuterated form of Zopiclone, a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. This compound is chemically similar to Zopiclone but contains deuterium atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the compound .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Zopiclone D8 involves the incorporation of deuterium atoms into the Zopiclone molecule. One common method is the deuteration of the piperazine ring in Zopiclone. This can be achieved through the reaction of Zopiclone with deuterated reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Analyse Des Réactions Chimiques

Oxidation

Zopiclone-d8 undergoes oxidation to form metabolites such as Zopiclone-d8 N-Oxide (detected in metabolic studies). This reaction occurs via cytochrome P450 enzymes in hepatic microsomes, yielding a stable N-oxide derivative .

Reagents/Conditions :

-

Enzymatic oxidation (CYP3A4/5) at physiological pH (7.4) and 37°C.

-

Chemical oxidation using hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C .

Hydrolysis

The compound is susceptible to hydrolysis under acidic or alkaline conditions, cleaving the ester bond to produce 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 4-methylpiperazine-1-carboxylic acid-d8 .

Reagents/Conditions :

Isotopic Exchange

Deuterium incorporation occurs during synthesis via hydrogen-deuterium (H-D) exchange using deuterated solvents (e.g., D₂O) or catalysts like palladium-on-carbon (Pd/C) under deuterium gas .

Condensation Reaction

Zopiclone-d8 is synthesized through a condensation reaction between 6-(5-chloropyridin-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine and 1-chlorocarbonyl-4-methylpiperazine-d8 under controlled conditions .

Chiral Resolution

Racemic Zopiclone-d8 is resolved into enantiomers using optically active acids (e.g., D-(+)-O,O'-dibenzoyltartaric acid) in a water-miscible solvent (e.g., acetonitrile/water) . The (R)-enantiomer is isolated via crystallization .

Thermal Stability

-

Melting Point : 178°C (consistent with non-deuterated Zopiclone) .

-

Storage : Stable at 4°C for >2 years; degradation <5% under dry ice (-78°C) .

pH-Dependent Stability

Photodegradation

Exposure to UV light (254 nm) induces cleavage of the chloropyridinyl group, forming 5-chloro-2-pyridinol and a pyrrolopyrazine byproduct .

Analytical Detection Methods

Zopiclone-d8 is quantified using LC-MS/MS with chiralpak IC-3 columns and deuterated internal standards (e.g., S-Zopiclone-d8) .

Applications De Recherche Scientifique

Introduction to Zopiclone D8

This compound is a deuterated derivative of zopiclone, a non-benzodiazepine hypnotic agent primarily used for the treatment of insomnia. It is characterized by its unique pharmacological properties and is utilized in various scientific and clinical applications. This article explores the applications of this compound, focusing on its role in pharmacokinetics, therapeutic efficacy, and analytical methodologies.

Hypnotic Efficacy

This compound has been studied for its effectiveness in improving sleep quality and reducing sleep onset latency. Clinical trials have shown that zopiclone significantly enhances sleep quality compared to placebo in various populations, including patients with advanced cancer who experience insomnia . The drug has demonstrated a capacity to prolong non-REM sleep stages while reducing total REM sleep, thus improving overall sleep architecture .

Pharmacokinetic Studies

This compound serves as an internal standard in pharmacokinetic studies to quantify both S-Zopiclone and R-Zopiclone enantiomers in human plasma. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for this purpose, allowing for sensitive and accurate measurement of these compounds in biological fluids . This method provides insights into the absorption, distribution, metabolism, and excretion of zopiclone enantiomers, facilitating better understanding of their pharmacological profiles.

Safety and Tolerability

The safety profile of this compound has been evaluated in various studies. It is generally well-tolerated with minimal adverse effects reported. The most common side effect is a bitter aftertaste, which occurs infrequently . Importantly, studies indicate that the potential for developing tolerance or dependence on zopiclone is lower compared to traditional benzodiazepines, making it a favorable option for short-term insomnia treatment .

Quantification Techniques

This compound is extensively used as an internal standard in analytical chemistry for the quantification of zopiclone in biological matrices. The use of deuterated compounds enhances the sensitivity and specificity of analytical methods such as:

- HPLC : High-performance liquid chromatography allows for the separation and quantification of zopiclone enantiomers effectively.

- GC-MS : Gas chromatography-mass spectrometry techniques are employed to analyze volatile metabolites of zopiclone.

- LC-MS/MS : Liquid chromatography-tandem mass spectrometry provides high sensitivity and accuracy for measuring low concentrations of zopiclone in plasma samples .

Case Studies

Several case studies have highlighted the application of this compound in clinical settings:

- Case Study 1 : A study involving patients with advanced cancer demonstrated that zopiclone significantly improved self-reported sleep quality compared to placebo, indicating its effectiveness as a therapeutic agent in palliative care settings .

- Case Study 2 : In a pharmacokinetic study using HPLC-MS/MS, researchers successfully quantified S-Zopiclone and R-Zopiclone levels in plasma post-administration of this compound as an internal standard, showcasing its utility in drug metabolism studies .

Mécanisme D'action

Zopiclone D8 exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The molecular targets include the alpha subunit of the GABA A receptor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Zolpidem: Another nonbenzodiazepine hypnotic agent.

Eszopiclone: The active stereoisomer of Zopiclone.

Zaleplon: A nonbenzodiazepine hypnotic with a similar mechanism of action .

Uniqueness of Zopiclone D8

This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Activité Biologique

Zopiclone D8 is a derivative of the non-benzodiazepine hypnotic agent zopiclone, primarily used for the treatment of insomnia. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications based on diverse research findings.

This compound is characterized by its structural modifications that include deuterated isotopes, which may influence its pharmacokinetic properties. Like its parent compound, this compound interacts with the gamma-aminobutyric acid (GABA) receptor complex, specifically binding to the GABA_A receptor's alpha subunits. This binding enhances GABAergic transmission, leading to sedative and anxiolytic effects without the significant memory impairment associated with traditional benzodiazepines.

Key Mechanisms:

- GABA_A Receptor Modulation : this compound acts as a full agonist at various GABA_A receptor subtypes (α1, α2, α3, α5), enhancing inhibitory neurotransmission .

- Sedative Effects : The compound has been shown to induce sleep without the cognitive impairments typical of other sedatives .

Pharmacokinetics

- Absorption : this compound is rapidly absorbed following oral administration.

- Metabolism : It undergoes extensive hepatic metabolism, primarily through decarboxylation and demethylation. The metabolites include an N-oxide derivative and an N-desmethyl metabolite, with varying levels of activity .

- Half-life : The elimination half-life is approximately 5 hours but can extend in patients with hepatic insufficiency .

1. Hypnosedative Properties

A study evaluating the hypnosedative effects of Zopiclone (7.5 mg/kg) demonstrated significant increases in sleep duration and reduced righting reflex in animal models compared to controls. Notably, Zopiclone did not impair memory retention during behavioral tests, suggesting a favorable profile for cognitive function relative to traditional hypnotics like lorazepam .

Table 1: Righting Reflex and Sleep Duration

| Treatment Group | Righting Reflex | Duration of Sleep (min) |

|---|---|---|

| Control (Pentobarbitone 40 mg/kg) | Absent | 63.3 ± 1.2 |

| Lorazepam (5 mg/kg) | Present | 85.8 ± 2.2* |

| Zopiclone (7.5 mg/kg) | Present | 98.5 ± 4.8* |

(*P < 0.05 compared to control)

2. Effects on Obstructive Sleep Apnea (OSA)

In a clinical study involving patients with severe OSA, Zopiclone was found to increase the respiratory arousal threshold without impairing genioglossus muscle activity during sleep events. This suggests potential therapeutic benefits for certain OSA patients while highlighting individual variability in response .

Table 2: Respiratory Arousal Threshold Changes

| Condition | Arousal Threshold (cmH2O) |

|---|---|

| Placebo | -26.4 ± 4.6 |

| Zopiclone | -31.8 ± 5.6* |

(*P = 0.02)

Adverse Effects and Safety Profile

This compound exhibits a relatively low dependence liability compared to benzodiazepines, making it a viable alternative for patients at risk of substance abuse or those experiencing residual effects from other sedatives . However, like all medications, it carries potential adverse effects that must be monitored.

Propriétés

IUPAC Name |

[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSUAFBMRNDJC-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215518-83-4 | |

| Record name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.